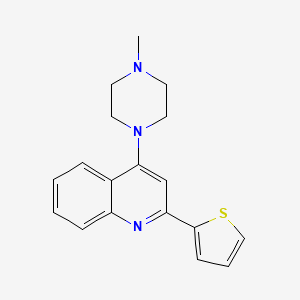
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a thienyl group and a methylpiperazino moiety, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Attachment of the Methylpiperazino Group: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.
化学反応の分析
Types of Reactions
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物学的活性を研究されています。
医学: さまざまな疾患の治療薬としての可能性について調査されています。
産業: 新素材の開発や化学反応における触媒として利用されています。
作用機序
4-(4-メチルピペラジノ)-2-(2-チエニル)キノリンの作用機序には、特定の分子標的との相互作用が含まれます。これらには、以下のようなものが含まれます。
酵素: 代謝経路に関与する酵素の阻害または活性化。
受容体: 細胞表面の受容体に結合し、シグナル伝達を引き起こす。
DNA/RNA: DNAまたはRNAにインターカレーションし、複製および転写プロセスに影響を与える。
6. 類似化合物の比較
類似化合物
4-(4-メチルピペラジノ)-2-フェニルキノリン: チエニル基の代わりにフェニル基を持つ類似の構造。
4-(4-メチルピペラジノ)-2-(2-フリル)キノリン: チエニル基の代わりにフリル基を持つ類似の構造。
独自性
4-(4-メチルピペラジノ)-2-(2-チエニル)キノリンは、チエニル基の存在によってユニークです。チエニル基は、異なる電子特性と立体特性を付与する可能性があり、その反応性と生物学的活性を左右します。
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazino)-2-phenylquinoline: Similar structure but with a phenyl group instead of a thienyl group.
4-(4-Methylpiperazino)-2-(2-furyl)quinoline: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline is unique due to the presence of the thienyl group, which may impart distinct electronic and steric properties, influencing its reactivity and biological activity.
特性
CAS番号 |
156095-20-4 |
|---|---|
分子式 |
C18H19N3S |
分子量 |
309.4 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-2-thiophen-2-ylquinoline |
InChI |
InChI=1S/C18H19N3S/c1-20-8-10-21(11-9-20)17-13-16(18-7-4-12-22-18)19-15-6-3-2-5-14(15)17/h2-7,12-13H,8-11H2,1H3 |
InChIキー |
OHIXLXNUKMHJJF-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


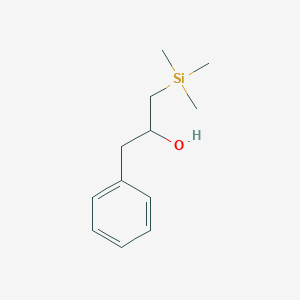
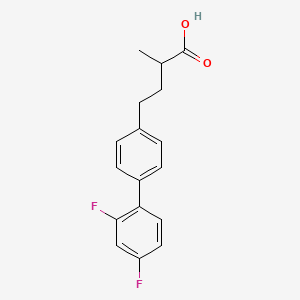
![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
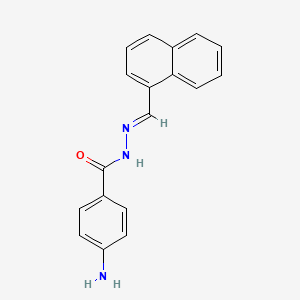
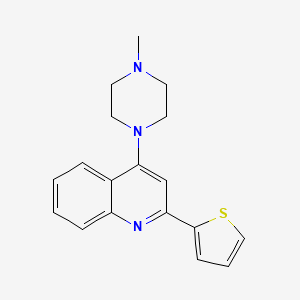


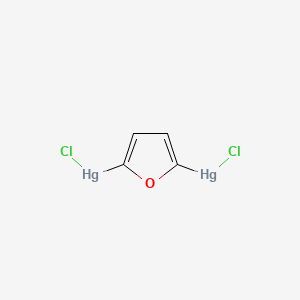
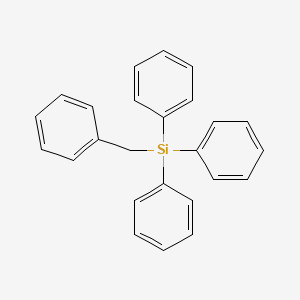
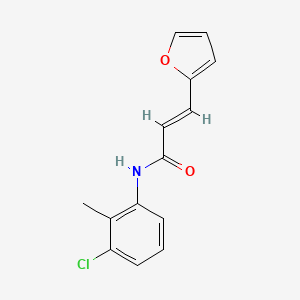
![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)
![1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B11956252.png)

![[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11956256.png)
